4-Methoxy-2-methylpyrimidine
Overview
Description
4-Methoxy-2-methylpyrimidine is a chemical compound with the CAS Number: 7314-65-0 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 4-methoxy-2-methylpyrimidine .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2-methylpyrimidine is 1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 . This indicates that the compound has a pyrimidine ring with a methoxy group at the 4th position and a methyl group at the 2nd position .
Physical And Chemical Properties Analysis
4-Methoxy-2-methylpyrimidine is a colorless to pale-yellow to yellow-brown liquid or solid . It is stored at room temperature . The compound has a molecular weight of 124.14 .
Scientific Research Applications
1. Optical Applications
- Application Summary: 4-Methoxy-2-nitroaniline, a compound similar to 4-Methoxy-2-methylpyrimidine, is used in the growth of organic single crystals for optical applications . These materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
- Methods of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies .
- Results or Outcomes: The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
2. Flow Synthesis of 2-Methylpyridines
- Application Summary: 4-Methoxy-2-methylpyrimidine can be used in the flow synthesis of 2-methylpyridines . This method is greener and more efficient than conventional batch reaction protocols .
- Methods of Application: The reactions were performed using a simplified bench-top continuous flow setup . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Eight 2-methylated pyridines were produced .
Safety And Hazards
Future Directions
While the specific future directions for 4-Methoxy-2-methylpyrimidine are not available, there is a general trend in drug discovery to use heterocyclic scaffolds, like pyrimidines, to obtain compounds for the treatment of human diseases . This suggests that 4-Methoxy-2-methylpyrimidine could potentially be used in the development of new drugs.
properties
IUPAC Name |
4-methoxy-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAWORUGOJWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336737 | |
Record name | 4-Methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylpyrimidine | |
CAS RN |
7314-65-0 | |
Record name | 4-Methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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